N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide derives its systematic name from the IUPAC rules for substituted amides. The parent chain is a propanamide backbone, with substituents on both the nitrogen atom and the second carbon of the propane chain.
- The amide nitrogen is bonded to a 5-amino-2-fluorophenyl group , indicating a benzene ring substituted with an amino group (-NH₂) at position 5 and a fluorine atom (-F) at position 2.
- The second carbon of the propanamide chain is linked to a 2,6-dimethylphenoxy group , which consists of a benzene ring with methyl (-CH₃) groups at positions 2 and 6, connected via an ether oxygen (-O-).
The structural formula (Figure 1) reflects this arrangement:
$$ \text{CH}3-\text{CH}(\text{O}-\text{C}6\text{H}3(\text{CH}3)2)-\text{CO}-\text{NH}-\text{C}6\text{H}3(\text{F})(\text{NH}2) $$
This structure is corroborated by SMILES notation and molecular descriptor data.
CAS Registry Number and Alternative Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1020053-90-0 | |
| MDL Number | MFCD09997422 | |
| Molecular Formula | C₁₇H₁₉FN₂O₂ |
Alternative designations include This compound and vendor-specific catalog numbers (e.g., A482956 from Ambeed).
Molecular Formula and Weight Calculations
The molecular formula C₁₇H₁₉FN₂O₂ was confirmed through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:
$$
\begin{align}
\text{Carbon (C): } &17 \times 12.01 = 204.17 \, \text{g/mol} \
\text{Hydrogen (H): } &19 \times 1.01 = 19.19 \, \text{g/mol} \
\text{Fluorine (F): } &1 \times 19.00 = 19.00 \, \text{g/mol} \
\text{Nitrogen (N): } &2 \times 14.01 = 28.02 \, \text{g/mol} \
\text{Oxygen (O): } &2 \times 16.00 = 32.00 \, \text{g/mol} \
\hline
\text{Total: } &302.38 \, \text{g/mol} \
\end{align}
$$
This matches the experimentally determined molecular weight of 302.34 g/mol , with minor discrepancies attributable to isotopic variations.
SMILES Notation and Stereochemical Considerations
The SMILES notation for the compound is:
CC(OC1=C(C)C=CC=C1C)C(=O)NC2=CC(=C(C=C2)F)N
This notation encodes:
- A propanamide backbone (CC(C(=O)N) ).
- A 2,6-dimethylphenoxy group attached to the second carbon (OC1=C(C)C=CC=C1C ).
- A 5-amino-2-fluorophenyl group bonded to the amide nitrogen (NC2=CC(=C(C=C2)F)N ).
Stereochemical considerations :
- The compound lacks chiral centers due to the symmetric substitution pattern of the 2,6-dimethylphenoxy group and the planar amide bond.
- No stereoisomers are reported in literature or vendor specifications.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-10-5-4-6-11(2)16(10)22-12(3)17(21)20-15-9-13(19)7-8-14(15)18/h4-9,12H,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZHOWPFTOZRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H19FN2O2
- Molecular Weight : 288.32 g/mol
- CAS Number : 1020053-90-0
The compound features a fluorinated phenyl group and a dimethylphenoxy moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the amide bond between the amino group and the phenoxy derivative. Detailed protocols can be found in specialized chemical literature.
The biological activity of this compound has been investigated in various studies, particularly concerning its anticancer properties. It has shown significant inhibition of cell proliferation in different cancer cell lines, notably L1210 mouse leukemia cells. The mechanism appears to involve the intracellular release of active metabolites that interfere with nucleic acid synthesis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. The IC50 values for these compounds often fall within the nanomolar range, indicating strong growth inhibition capabilities:
Case Studies
- Leukemia Treatment : A study published in PubMed highlighted the efficacy of this compound against L1210 cells, where it demonstrated significant growth inhibition that was reversible by thymidine addition, suggesting a targeted mechanism involving nucleotide metabolism .
- Breast Cancer Research : In another investigation focused on breast cancer, this compound was shown to induce apoptosis in MCF-7 cells through modulation of PPARγ signaling pathways. The study indicated that it could enhance acetylation of histones and promote cell cycle arrest .
- Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics in animal models, with minimal toxicity observed at therapeutic doses .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide has been explored for its potential as an active pharmaceutical ingredient (API). Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs aimed at various diseases, including cancer and inflammatory conditions.
-
Enzyme Inhibition Studies
- The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease pathways. For instance, studies have shown that modifications of similar compounds can lead to significant inhibitory effects on enzymes such as kinases and proteases, which are often overactive in cancer cells.
-
Biochemical Assays
- Researchers utilize this compound in biochemical assays to study its interactions with cellular receptors and proteins. Its fluorinated phenyl group may enhance binding affinity and specificity, allowing for detailed mechanistic studies.
-
Structure-Activity Relationship (SAR) Studies
- The compound serves as a valuable tool in SAR studies where modifications are made to assess how changes in chemical structure affect biological activity. This is crucial for optimizing lead compounds during drug discovery.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Groups
The compound’s closest analogs differ in substituent positions, halogenation, and stereochemistry. Key comparisons include:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Fluorine vs. Methyl/Chloro Substitution : The target compound’s 2-fluorophenyl group may enhance metabolic stability compared to methyl (sc-329771) or chloro () analogs due to fluorine’s electronegativity and small size .
- However, the amino-fluorophenyl substituent in the target compound likely redirects its specificity toward neurological targets .
Pharmacological Activity
Anticonvulsant Potential
- Aroxyacetamides () : Compound XVI (unspecified aroxyacetamide) demonstrated 100% protection in maximal electroshock (MES) tests at 100 mg/kg in mice. The target compound’s propanamide backbone and fluorophenyl group may improve bioavailability or receptor affinity compared to acetamide-based analogs .
- Aminoalkanol Derivatives (): S-(+)-2-amino-1-butanol derivative VIII showed a protective index (TD50/ED50) of 4.55, comparable to phenytoin. While the target compound lacks an amino alcohol moiety, its amide group and fluorophenyl substitution may reduce neurotoxicity risks .
Physicochemical and Commercial Considerations
- Cost and Availability: Santa Cruz Biotechnology lists analogs like sc-329771 at $284/500 mg, indicating a high research cost typical for specialized intermediates. The target compound’s fluorine substitution may further increase synthesis complexity .
- Stereochemical Complexity: Analogs in (e.g., compounds m, n, o) highlight the role of stereochemistry in activity.
Q & A
Q. What are the recommended synthetic routes for N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide, and how is its purity validated?
Methodological Answer:
- Synthesis Steps :
- Coupling Reaction : Use a carbodiimide coupling reagent (e.g., HATU) with 5-amino-2-fluorobenzenamine and 2-(2,6-dimethylphenoxy)propanoic acid in tetrahydrofuran (THF) with a base like N,N-diisopropylethylamine (DIPEA) to form the amide bond .
- Purification : Employ silica gel flash chromatography with ethyl acetate/hexane gradients to isolate the product .
- Characterization :
- NMR Spectroscopy : Confirm structure via - and -NMR to verify proton environments and carbon backbone .
- Mass Spectrometry (MS) : Use ESI-MS to validate molecular weight (e.g., calculated m/z for ) .
- X-ray Crystallography : Refine crystal structures using programs like SHELXL for precise stereochemical analysis .
Q. What pharmacological targets are hypothesized for this compound?
Methodological Answer:
-
Target Prediction :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with enzymes or receptors, such as proteases or neurotransmitter transporters, based on structural analogs like Lopinavir’s binding to viral proteases .
- In Vitro Assays : Screen against kinase libraries or neurotransmitter receptors (e.g., dopamine D2 or serotonin receptors) using radioligand binding assays .
-
Data Table : Hypothesized Targets and Assays
Target Class Assay Type Reference Model Compound Proteases Fluorescence substrate Lopinavir Neurotransmitters Radioligand binding Mexiletine analogs
Advanced Research Questions
Q. How can stereochemical impurities or racemic mixtures of the compound be resolved?
Methodological Answer:
- Chiral Separation :
- Chromatography : Use Chiralpak® OD columns with mobile phases like methanol-DMEA (0.2%) in supercritical CO at 35°C to isolate enantiomers .
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to exploit differential solubility of enantiomers.
- Validation :
- Chiral HPLC : Compare retention times and enantiomeric excess (ee > 98%) using polarimetric detection .
Q. How should researchers address contradictions in bioactivity data across different assays?
Methodological Answer:
- Orthogonal Validation :
- Dose-Response Curves : Repeat assays at varying concentrations to rule out concentration-dependent artifacts.
- Alternative Assays : Cross-validate using fluorescence-based (e.g., FLIPR) and electrophysiological (e.g., patch-clamp) methods for ion channel targets .
- Purity Check : Reanalyze compound purity via HPLC-MS to exclude degradation products .
- Case Study : Discrepancies in neuroprotective effects may arise from off-target interactions; use siRNA knockdown of suspected targets to confirm specificity .
Q. What computational strategies are effective for studying its interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Setup : Embed the compound in a lipid bilayer (e.g., POPC membrane) for membrane-bound targets. Run simulations in GROMACS for ≥100 ns to assess stability .
- Binding Free Energy : Calculate using MM/PBSA to quantify interactions with residues (e.g., hydrogen bonds with catalytic aspartic acids in proteases) .
- Pharmacophore Modeling :
- Tool : Use Schrödinger’s Phase to identify critical functional groups (e.g., fluorophenyl and dimethylphenoxy motifs) for target engagement .
Data Contradiction Analysis
Q. How to interpret conflicting results in metabolic stability studies?
Methodological Answer:
-
In Vitro vs. In Vivo Discrepancies :
- Liver Microsome Assays : Compare metabolic rates across species (e.g., human vs. rat CYP450 isoforms) to identify interspecies variability .
- Stability Optimization : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring to reduce oxidative metabolism .
-
Data Table : Metabolic Stability Parameters
Model System Half-life (t) Major Metabolite Human Hepatocytes 2.5 h N-Dealkylated product Rat Microsomes 1.2 h Hydroxylated phenoxy
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
